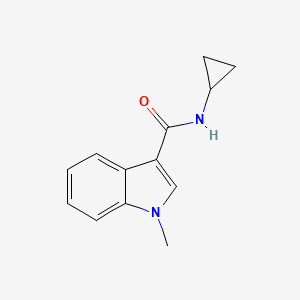

![molecular formula C11H24ClNO3 B2937550 Tert-butyl 3-amino-2-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride CAS No. 2460755-13-7](/img/structure/B2937550.png)

Tert-butyl 3-amino-2-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl 3-amino-2-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride” is a chemical compound. It’s also known as “tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate” with the CAS Number: 320581-09-7 . It’s stored in a dark place, under an inert atmosphere, at 2-8°C .

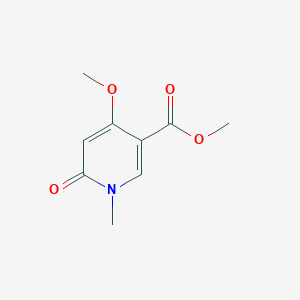

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H20N2O3 . The InChI code for this compound is 1S/C9H20N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h6,10H2,1-5H3,(H,11,12) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.27 . It’s stored at a temperature between 2-8°C . It’s a solid compound .Applications De Recherche Scientifique

Ethers and Esters in Scientific Research

Ethers and esters are widely used in various scientific research applications due to their versatile properties. These compounds can serve as solvents, intermediates in organic synthesis, and components in drug formulation. For example, ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE) are ethers used as gasoline additives to enhance octane rating and reduce emissions. Their toxicokinetics and effects on human health have been extensively studied to evaluate environmental and occupational exposure risks.

Application in Solvent Extraction and Pharmaceutical Formulation

Solvents like MTBE have been utilized for the topical dissolution of cholesterol gallbladder stones, offering a non-surgical treatment option for patients at high risk for surgery (Hofmann et al., 1997). Similarly, the structural characteristics of "Tert-butyl 3-amino-2-[(2-methylpropan-2-yl)oxy]propanoate hydrochloride" may lend it to applications in solvent extraction processes or as a component in pharmaceutical formulations, where its stability, solubility, and biological activity could be beneficial.

Environmental and Health Impact Studies

The environmental and health impacts of chemical compounds are crucial areas of scientific research. Studies on ethers like MTBE and ETBE focus on their exposure levels, metabolism, and potential health effects to ensure safe use in consumer products and industrial applications (Nihlen et al., 1998). Research on "Tert-butyl 3-amino-2-[(2-methylpropan-2-yl)oxy]propanoate hydrochloride" could similarly investigate its metabolic pathways, toxicity, and environmental fate to understand its impact fully.

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

Without specific knowledge of the compound’s targets and mode of action, it’s challenging to accurately summarize the biochemical pathways that this compound might affect .

Pharmacokinetics

Some general properties of the compound can be inferred from its structure . It has a molecular weight of 217.30500, a density of 0.969g/cm3, and a boiling point of 283.8ºC at 760 mmHg . These properties may influence its absorption and distribution within the body.

Result of Action

The molecular and cellular effects of Tert-butyl 3-amino-2-[(2-methylpropan-2-yl)oxy]propanoate hydrochloride’s action are currently unknown due to the lack of research on this compound .

Action Environment

Like all chemical compounds, factors such as temperature, ph, and the presence of other compounds could potentially influence its stability and efficacy .

Propriétés

IUPAC Name |

tert-butyl 3-amino-2-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-8(7-12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIBKECOGZAIFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(CN)C(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2937468.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3-dimethylimidazole-4-carboxamide](/img/structure/B2937472.png)

![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2937475.png)

![[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2937476.png)

![4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide](/img/structure/B2937484.png)

![1-[4-(2,2-Dimethylpropanoyl)-2,6-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2937485.png)

![(5-Methyl-1,2-oxazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2937487.png)

![7-(1,3-Dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2937489.png)